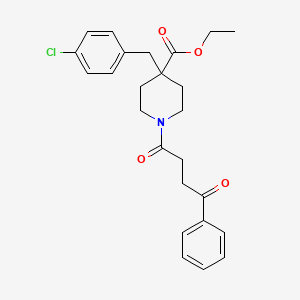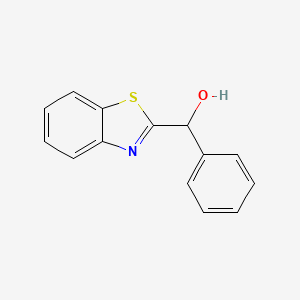![molecular formula C21H24ClNO3 B5149847 (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria and sedation. However, due to its high potential for abuse and overdose, it has been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone acts on the opioid receptors in the brain, producing a range of effects including analgesia, sedation, and euphoria. It binds to the mu-opioid receptor with high affinity, which leads to the activation of downstream signaling pathways that ultimately result in the suppression of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone are similar to those of other opioids. It produces analgesia by blocking the transmission of pain signals in the spinal cord and brain. It also produces sedation and euphoria by activating the reward pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid system. However, its high potential for abuse and overdose makes it a dangerous compound to handle and requires strict safety precautions.
Zukünftige Richtungen
There are several future directions for research on (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is the development of new pain medications that target the opioid system without producing the addictive and dangerous effects of traditional opioids. Another area of interest is the development of new compounds that can selectively activate or block specific opioid receptors, which could lead to more effective and safer pain medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone and its potential for abuse and overdose.
Synthesemethoden
The synthesis of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone involves the reaction of 3-chlorophenylacetonitrile with 2,6-dimethoxybenzyl chloride to form an intermediate, which is then reacted with piperidine and sodium borohydride to produce the final product. The synthesis is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This has led to its use in the development of new pain medications.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[1-[(2,6-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-9-4-10-20(26-2)18(19)14-23-11-5-7-16(13-23)21(24)15-6-3-8-17(22)12-15/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQWIQIRMCLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)

![5-(4-bromophenyl)-3-{4-[(2-chlorobenzyl)oxy]benzylidene}-2(3H)-furanone](/img/structure/B5149811.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)

![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
![5-{3-[(2-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)
